molecular formula C7H7BBrFO2 B1521876 (2-(Bromomethyl)-4-fluorophenyl)boronic acid CAS No. 850568-01-3

(2-(Bromomethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1521876
CAS No.: 850568-01-3
M. Wt: 232.84 g/mol
InChI Key: SAHGEZUSQVBFDM-UHFFFAOYSA-N
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Description

“(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid derivative. It is also known as α-Bromo-o-tolueneboronic acid or o-Boronobenzyl bromide . It has the empirical formula C7H8BBrO2 and a molecular weight of 214.85 .


Synthesis Analysis

This compound can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . It can also be used in the preparation of isoquinoline derivatives . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BBrFO2 . Its average mass is 232.843 Da and its monoisotopic mass is 231.970642 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to form bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various chemical reactions and sensing applications .


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 158-162 °C and it should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Crystal Structure

Boronic acids, including derivatives similar to (2-(Bromomethyl)-4-fluorophenyl)boronic acid, are integral in the synthesis of biologically active compounds due to their role in various chemical reactions. For instance, amino-3-fluorophenyl boronic acids have been synthesized from 4-bromo-2-fluoroaniline, showcasing their application in constructing glucose sensing materials that operate at physiological pH. These compounds are crucial in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis, and more, underscoring their versatility in synthetic chemistry (Das et al., 2003).

Carbohydrate Sensing

Ortho-Aminomethylphenylboronic acids are used in receptors for carbohydrates and various compounds containing vicinal diols. The presence of the aminomethyl group enhances the affinity towards diols at neutral pH, which is crucial for carbohydrate sensing using phenylboronic acids. This ability to form boronate esters with diols enables the use of boronic acids in designing sensors for glucose and other carbohydrates, vital for biomedical and analytical applications (Sun et al., 2019).

Material Science and Hydrogel Applications

Boronic acids are used in the development of materials with dynamic covalent or responsive behavior, such as hydrogels that can interact with biologically relevant diols. This interaction is essential for creating responsive materials that can find applications in drug delivery systems, tissue engineering, and responsive sensors. The study of structure-reactivity relationships in boronic acid-diol complexation is crucial for optimizing these materials for specific applications (Brooks et al., 2018).

Catalysis and Organic Synthesis

The role of boronic acids in facilitating fast Suzuki-Miyaura coupling reactions is significant, especially for substrates that are unstable under basic conditions. The development of precatalysts that form active species under conditions where boronic acid decomposition is slow allows for efficient synthesis of complex organic molecules. This application highlights the importance of boronic acids in modern synthetic methodologies, enabling the construction of compounds with wide-ranging applications (Kinzel et al., 2010).

Sensing and Detection Applications

Boronic acids are increasingly utilized in sensing applications due to their ability to interact with diols, fluoride ions, and other nucleophilic species. This interaction enables the development of sensors for monitoring various biologically relevant species, including carbohydrates, dopamine, fluorides, and metal ions. These sensing applications demonstrate the versatility of boronic acids in analytical chemistry and diagnostics (Lacina et al., 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin and eye irritation . Proper protective equipment should be worn when handling this compound .

Future Directions

Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Further studies on boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Properties

IUPAC Name

[2-(bromomethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGEZUSQVBFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660143
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-01-3
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?

A: this compound plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.

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